2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime
Description
Significance of Trifluoromethylated Organic Compounds in Advanced Synthesis
Trifluoromethylated organic compounds are of immense importance in modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The incorporation of a trifluoromethyl (CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov
The CF3 group is highly electronegative and acts as a strong electron-withdrawing group, which can significantly influence the reactivity and electronic properties of a molecule. mdpi.com This property is often exploited to enhance the binding affinity of drug candidates to their biological targets. mdpi.comresearchgate.net Furthermore, the presence of the CF3 group can increase a molecule's metabolic stability by blocking sites that are susceptible to oxidative metabolism. nih.govmdpi.com This increased stability often leads to a longer half-life for therapeutic compounds. mdpi.com
The lipophilicity, or the ability to dissolve in fats and lipids, is another critical parameter that is modulated by the introduction of a CF3 group. mdpi.com This can improve a molecule's permeability through cellular membranes, a crucial factor for drug efficacy. nih.gov The steric bulk of the trifluoromethyl group, while larger than a hydrogen atom, is comparable to that of a chlorine atom, allowing it to serve as a bioisostere for chlorine. mdpi.com
The development of efficient methods for introducing the trifluoromethyl group into organic molecules has been a major focus of research. rsc.org A variety of trifluoromethylating reagents have been developed to facilitate the synthesis of these valuable compounds. rsc.org
Role of Oxime Functionality in Organic Transformations
The oxime functional group (C=N-OH) is a versatile and reactive moiety that plays a significant role in a wide array of organic transformations. numberanalytics.comnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.com This reactivity makes them valuable as intermediates in the synthesis of various nitrogen-containing compounds. numberanalytics.com
One of the most well-known reactions of oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. vedantu.com This transformation is a powerful tool for the synthesis of lactams, which are important precursors for polymers like Nylon-6. vedantu.com
Oximes can also be reduced to form primary amines or hydrolyzed back to the original carbonyl compound and hydroxylamine. vedantu.com Furthermore, the oxime functionality can participate in cycloaddition reactions and can be converted into radical species, such as iminoxyl radicals. rsc.orgnih.gov These radicals are valuable intermediates in the synthesis of various heterocyclic compounds, including isoxazoles and isoxazolines. rsc.orgnih.gov The ability of oximes to undergo these diverse transformations makes them a cornerstone in the toolbox of synthetic organic chemists for constructing complex molecular architectures. numberanalytics.com
Contextualization of 2,2,2-Trifluoro-1-(p-tolyl)ethanone Oxime as a Key Intermediate in Chemical Synthesis
This compound emerges as a particularly valuable intermediate by combining the advantageous properties of both the trifluoromethyl group and the oxime functionality. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the oxime and the adjacent aromatic ring, opening up avenues for various nucleophilic and electrophilic substitution reactions.
This specific compound serves as a precursor for the synthesis of a range of more complex trifluoromethylated molecules. For instance, the oxime group can be a handle for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. Research has demonstrated the synthesis of α-trifluoromethylated ethanone (B97240) oximes through a three-component reaction, highlighting the accessibility of this class of compounds. rsc.org
The strategic combination of the tolyl group provides an additional site for functionalization, allowing for further molecular diversity. The interplay between the trifluoromethyl group, the oxime, and the aromatic ring makes this compound a key building block for the targeted synthesis of novel compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
(NZ)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8- |
InChI Key |
HWQOIGLJELXUJT-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,2 Trifluoro 1 P Tolyl Ethanone Oxime
Traditional Oximation of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
The classical approach to synthesizing 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime involves the initial preparation of the corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, which is then converted to the oxime.
Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanone Precursor from Aromatic Halides and Trifluoroacetates
The synthesis of the ketone precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, can be accomplished through established methods such as the Friedel-Crafts acylation. This reaction typically involves the treatment of toluene (B28343) with trifluoroacetic anhydride (B1165640) or a related trifluoroacetylating agent in the presence of a Lewis acid catalyst. wikipedia.orggoogle.com Alternatively, Grignard reactions can be employed, where a p-tolylmagnesium halide is reacted with a trifluoroacetate (B77799) ester.
A common laboratory-scale synthesis involves the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride. The reaction is often catalyzed by a strong acid like trifluoroacetic acid itself or other Lewis acids. google.combiomedres.us The use of trifluoroacetic anhydride is often preferred over trifluoroacetyl chloride due to the latter being a gas. wikipedia.org
| Reactants | Catalyst | Solvent | Conditions | Product |
| Toluene, Trifluoroacetic Anhydride | Trifluoroacetic Acid | Neat or inert solvent | Varies (e.g., reflux) | 2,2,2-Trifluoro-1-(p-tolyl)ethanone |
| p-Tolylmagnesium Bromide, Ethyl Trifluoroacetate | - | Diethyl ether or THF | Anhydrous | 2,2,2-Trifluoro-1-(p-tolyl)ethanone |
Condensation Reaction with Hydroxylamine (B1172632) Hydrochloride: Optimization of Conditions and Yields
Once the 2,2,2-Trifluoro-1-(p-tolyl)ethanone precursor is obtained, it is converted to the oxime through a condensation reaction with hydroxylamine or its salt, most commonly hydroxylamine hydrochloride. byjus.comwikipedia.org This reaction is a standard method for the formation of oximes from ketones and aldehydes. wikipedia.org
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired oxime. nih.gov Key parameters that are often varied include the solvent, temperature, pH, and the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. numberanalytics.comrsc.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. A base, such as sodium acetate (B1210297) or pyridine, is added to maintain a weakly acidic to neutral pH, which is optimal for oxime formation. numberanalytics.comnih.gov The reaction rate is sensitive to pH; it is generally fastest in weakly acidic conditions (around pH 4.5), as acid catalysis facilitates the dehydration of the intermediate hemiaminal. nih.gov However, if the pH is too low, the hydroxylamine can be protonated, rendering it non-nucleophilic. nih.gov
| Ketone | Reagent | Base | Solvent | Temperature | Yield |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | Reflux | Good to High |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | Hydroxylamine Hydrochloride | Pyridine | Ethanol | Room Temperature to Reflux | Good to High |
Mechanistic Insights into Oxime Formation via Nucleophilic Addition-Elimination
The formation of an oxime from a ketone and hydroxylamine proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. youtube.comnumberanalytics.com This initial addition step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.govyoutube.com
Advanced and Multicomponent Synthesis Approaches
More recently, advanced synthetic methods have been developed to construct trifluoromethylated oximes, including this compound, in a more efficient and convergent manner. These strategies often involve multicomponent reactions or novel radical-based transformations.
Transition-Metal-Free Protocols for α-Trifluoromethylated Ethanone (B97240) Oximes from Aryl-Substituted Ethylenes
A notable advancement is the development of transition-metal-free, three-component reactions for the synthesis of α-trifluoromethylated ethanone oximes. rsc.orgrsc.orgresearchgate.net One such protocol involves the reaction of an aryl-substituted ethylene (B1197577) (like 1-methyl-4-vinylbenzene), tert-butyl nitrite (B80452), and a trifluoromethyl source such as the Langlois reagent (sodium trifluoromethanesulfinate). rsc.orgrsc.org In this transformation, tert-butyl nitrite serves a dual role as both an oxidant and the source of the oxime functionality. rsc.org This method offers a straightforward and environmentally friendly route to a variety of α-trifluoromethylated ethanone oximes under mild conditions. rsc.org
Radical-Mediated Oximinotrifluoromethylation Strategies for β-Trifluoromethylated Oximes
Radical-mediated reactions have emerged as powerful tools for the synthesis of complex fluorinated molecules. nsf.gov Strategies involving the radical oximinotrifluoromethylation of alkenes allow for the simultaneous introduction of both a trifluoromethyl group and an oxime functionality. While this specific approach leads to β-trifluoromethylated oximes, the underlying principles of radical addition are relevant to the broader field of fluoroalkylation and oximation. nih.gov
These reactions often utilize a source of trifluoromethyl radicals, such as the Togni reagent, and an oximating agent. beilstein-journals.orgnih.govresearchgate.net The trifluoromethyl radical adds to the alkene double bond, generating a carbon-centered radical intermediate which can then be trapped by an oximating species. libretexts.org This area of research is continually evolving, with new methods being developed to control the regioselectivity and efficiency of these transformations. nih.govlibretexts.org
Regioselective and Stereoselective Synthesis Considerations in Trifluoromethylated Oxime Formation
The formation of an oxime from a ketone and hydroxylamine is a well-established reaction. However, when the ketone bears a sterically demanding and strongly electron-withdrawing group, such as the trifluoromethyl (CF3) group, the stereochemical outcome of the reaction becomes a significant consideration. The reaction of 2,2,2-Trifluoro-1-(p-tolyl)ethanone with hydroxylamine can lead to two geometric isomers, the (E)- and (Z)-oximes. The orientation of the hydroxyl group relative to the trifluoromethyl and p-tolyl substituents defines these isomers.
The regioselectivity of the oximation of unsymmetrical ketones is generally not a concern as the reaction occurs at the carbonyl carbon. However, the stereoselectivity, which dictates the ratio of (E) to (Z) isomers, is influenced by several factors including the steric bulk of the substituents on the ketone, the reaction temperature, the pH of the reaction medium, and the presence of catalysts.
In the case of 2,2,2-Trifluoro-1-(p-tolyl)ethanone, the bulky and electron-withdrawing trifluoromethyl group exerts a profound influence on the stereochemical course of the oximation. It is generally observed that the formation of the (E)-isomer is favored, where the hydroxyl group is positioned anti to the larger substituent. However, the interplay of electronic and steric effects can be complex.
Key Factors Influencing Stereoselectivity:
Steric Hindrance: The trifluoromethyl group is significantly larger than a methyl group and its steric influence can direct the incoming hydroxylamine to attack from the less hindered face of the intermediate carbinolamine, leading to a preferential formation of one isomer.
Electronic Effects: The strong electron-withdrawing nature of the CF3 group can affect the stability of the transition states leading to the (E) and (Z) isomers, thereby influencing the product ratio.
Reaction Conditions: The pH of the reaction mixture is crucial. The reaction can be catalyzed by both acids and bases, and the choice of catalyst can impact the isomer ratio. cookechem.com Temperature also plays a role, with higher temperatures potentially leading to equilibration between the isomers. researchgate.net
Research on the synthesis of related aryl alkyl ketoximes has shown that mixtures of (E) and (Z) isomers are often obtained. researchgate.net For instance, the synthesis of various oxime derivatives frequently results in mixtures of isomers, which may be separable by chromatographic techniques. In some cases, specific reaction conditions have been developed to selectively synthesize one isomer over the other. A patented process for the stereoselective synthesis of the (E)-isomer of aryl alkyl oximes involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions to precipitate the (E)-isomer as an immonium complex. google.com
| Precursor Ketone | Reaction Conditions | (E)/(Z) Ratio | Yield (%) | Reference |
| p-Chloroisobutyrophenone | Anhydrous HCl in ether, then Na2CO3 | >98% E | 96 | google.com |
| 2-(Trifluoromethyl)-9H-thioxanthen-9-one | Dehydration with HCl | 11:89 | - | |
| 2-(Trifluoromethyl)-9H-thioxanthen-9-one | Dehydration with succinic acid | 37:63 | 84.75 | |
| General Aldehydes | Microwave, silica (B1680970) gel | Mixture (e.g., 85:15 to 1:1) | >76 | researchgate.netresearchgate.net |
This table is illustrative and based on related compounds due to the lack of specific data for this compound in the reviewed literature.
The characterization of the (E) and (Z) isomers is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in proximity to the C=N-OH group are sensitive to the stereochemistry. For example, the proton of a substituent syn to the hydroxyl group will experience a different magnetic environment compared to when it is anti.
Reactivity and Transformational Pathways of 2,2,2 Trifluoro 1 P Tolyl Ethanone Oxime
Derivatization Reactions of the Oxime Moiety
The hydroxyl group of the oxime is a key site for derivatization, enabling its conversion into better leaving groups or precursors for reactive intermediates.
The conversion of the oxime's hydroxyl group into a sulfonate ester, such as a tosylate, is a critical activation step for several synthetic transformations. nih.govacs.org This is typically achieved by reacting the oxime with p-toluenesulfonyl chloride in the presence of a base. nih.gov The resulting O-tosyl oxime is a key intermediate in the synthesis of diazirines and can also be a substrate for the Beckmann rearrangement. nih.govacs.orgresearchgate.net
The Beckmann rearrangement transforms oximes into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.com The O-tosyl group serves as an excellent leaving group, facilitating the 1,2-migration of the group anti-periplanar to the N-O bond to form a nitrilium ion intermediate. wikipedia.orgnih.govorganic-chemistry.org This intermediate is then hydrolyzed to yield the corresponding amide. For ketoximes like 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime, this rearrangement is stereospecific. wikipedia.org While traditionally catalyzed by strong acids like sulfuric acid, various other reagents, including tosyl chloride, can promote this rearrangement. wikipedia.org
Table 1: Reagents for O-Tosylation and Subsequent Reactions
| Reagent | Purpose | Product Class |
|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Activation of oxime hydroxyl group | O-Tosyl Oxime |
| Strong Acids (e.g., H₂SO₄) | Catalysis of Beckmann rearrangement | Amide |
| Liquid Ammonia (B1221849) | Formation of diaziridine from O-tosyl oxime | Diaziridine |
| Oxidizing Agents (e.g., I₂, Ag₂O) | Oxidation of diaziridine | Diazirine |
A significant application of O-tosylated this compound is its conversion to 3-(p-tolyl)-3-(trifluoromethyl)-3H-diazirine. nih.govacs.orgresearchgate.net This process typically involves a two-step sequence. First, the O-tosyl oxime is treated with ammonia, often in a solvent like diethyl ether at low temperatures, to form the corresponding diaziridine. acs.orgnih.gov Subsequent oxidation of the diaziridine using reagents such as silver(I) oxide (Ag₂O) or iodine with triethylamine (B128534) yields the more stable diazirine. nih.govacs.orgrsc.org
These aryl trifluoromethyl diazirines are highly valuable as precursors to aryl trifluoromethylcarbenes, which are short-lived, highly reactive intermediates. nih.govresearchgate.netchemrxiv.org The generation of the carbene is typically achieved through photolysis, where irradiation with UV light causes the extrusion of nitrogen gas from the diazirine ring. nih.govresearchgate.net These carbenes are employed in various chemical biology applications, including photoaffinity labeling to study protein-protein interactions. nih.govresearchgate.net
The oxime group can undergo O-alkylation to form oxime ethers. This transformation is generally accomplished by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The resulting oxime ethers are stable compounds and can be used as bifunctional reagents in further synthetic methodologies. For instance, sulfonyl-oxime-ethers have been used in the photochemical oximesulfonylation of alkenes. researchgate.net While specific examples for the O-alkylation of this compound are not extensively detailed in the provided context, the general reactivity is a fundamental aspect of oxime chemistry. acs.orgnih.gov
Radical-Mediated Transformations
The N-O bond in the oxime moiety can undergo homolytic cleavage to generate iminoxyl radicals, which are versatile intermediates for constructing complex molecules through radical cascades.
Iminoxyl radicals can be generated from oximes through one-electron oxidation. acs.orgbeilstein-journals.orgnih.gov This can be achieved using various methods, including photoredox catalysis with visible light or by using chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) or lead tetraacetate. nih.govnih.govbeilstein-journals.org Once formed, the iminoxyl radical exists as a resonance-stabilized species with the unpaired electron delocalized between the nitrogen and oxygen atoms. nih.govresearchgate.net
The reactivity of iminoxyl radicals is diverse. beilstein-journals.orgnih.govresearchgate.net They can undergo intermolecular reactions, such as addition to C=C double bonds, or intramolecular reactions. beilstein-journals.orgbeilstein-journals.org Intramolecular reactions are more common and often involve hydrogen atom transfer (HAT) or cyclization. beilstein-journals.orgnih.govresearchgate.net The specific pathway taken depends on the structure of the substrate and the reaction conditions. These radicals have been utilized in a range of synthetic applications, including oxidative cyclization and remote C-H functionalization. beilstein-journals.orgnih.govnih.gov
Table 2: Methods for Iminoxyl Radical Generation and Subsequent Transformations
| Method | Reagent/Condition | Intermediate | Transformation |
|---|---|---|---|
| Photoredox Catalysis | Visible Light, Photocatalyst | Iminoxyl Radical | Intramolecular Cyclization, Remote C-H Functionalization |
| Chemical Oxidation | Ce(NH₄)₂(NO₃)₆, Pb(OAc)₄ | Iminoxyl Radical | Oxidative Cyclization |
| Thermal/Photochemical | Heat/Light on O-Acyl Oximes | Iminoxyl Radical | Remote C-H Functionalization |
| Metal-Free Initiation | tert-Butyl nitrite (B80452) (TBN) | Iminoxyl Radical | Vicinal Difunctionalization of Alkenes |
A powerful application of iminoxyl radicals derived from oximes is in the difunctionalization of olefins through radical migration. acs.orgfigshare.com In substrates containing an olefinic moiety at a suitable distance, the initially formed iminoxyl radical can undergo an intramolecular cyclization onto the double bond. acs.org This generates a carbon-centered radical, which can then be trapped by another radical species.
This strategy allows for the remote functionalization of C-H bonds. nih.govnih.gov For example, a photoinduced cascade reaction can be initiated by the oxidative generation of an iminyl radical from an oxime. nih.gov This radical can then trigger a C-C or C-H bond cleavage through radical transposition, leading to the formation of a distal carbon radical that can be functionalized. nih.gov This approach has been used for remote fluorination, chlorination, and azidation. nih.gov In the context of olefin difunctionalization, this radical relay mechanism allows for the simultaneous introduction of two functional groups across a double bond in a controlled manner. acs.orgnih.govrsc.org
Oxidative Cyclization to Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Nitrones)
The oxime functionality in this compound serves as a versatile precursor for the synthesis of nitrogen-containing heterocycles. Oxidative cyclization reactions, in particular, provide a direct route to valuable isoxazoline (B3343090) and nitrone structures.
Research has shown that the oxidation of certain oximes can lead to the formation of nitrones, which are key intermediates in [3+2] cycloaddition reactions for the synthesis of isoxazolines. For instance, the oxidation of isoxazoline intermediates with an agent like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of an N-oxide, which then undergoes extrusion of nitrosomethane (B1211736) to yield α,β-unsaturated ketones. nih.gov This reactivity highlights the potential for this compound to participate in similar transformations. The general principle involves the initial oxidation of the oxime nitrogen, followed by an intramolecular cyclization.
A common method for achieving oxidative cyclization involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). These reagents can initiate the cyclization of unsaturated oximes to form isoxazolines. For example, PIFA has been successfully used in the oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones, demonstrating its efficacy in promoting intramolecular cyclization. nih.govrsc.org Similarly, PhI(OAc)2 has been employed for the cyclization of unsaturated oximes to yield methylisoxazolines. researchgate.net
The formation of nitrones from oximes can also occur through a cascade reaction involving condensation and cyclization. In some cases, an intermediate oxime can cyclize with the displacement of a halide to form an intermediate nitrone, which can then undergo in situ cycloaddition reactions. rsc.org
The specific conditions for the oxidative cyclization of this compound would likely involve an appropriate oxidizing agent and reaction conditions tailored to favor the desired heterocyclic product. The electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the oxime and the stability of any charged intermediates, potentially affecting the reaction pathway and yield.
Nucleophilic and Electrophilic Reactivity Profiles of the Oxime Functional Group
The oxime functional group in this compound exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical transformations.
Nucleophilic Reactivity: The nitrogen atom of the oxime group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to its role in various reactions. For example, oximes can act as nucleophiles in reactions with electrophiles. The design of novel brominated bis-pyridinium oximes aimed to increase their nucleophilicity for the reactivation of phosphorylated acetylcholinesterase, highlighting the importance of this property. nih.gov
Electrophilic Reactivity: Conversely, the carbon atom of the C=N bond in the oxime can be electrophilic, particularly when the hydroxyl group is converted into a good leaving group. This is a key step in reactions such as the Beckmann rearrangement, where the migration of a group to the electron-deficient nitrogen occurs after protonation or activation of the hydroxyl group. wikipedia.orgmasterorganicchemistry.com
The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to significantly influence its reactivity profile. The CF3 group will decrease the electron density on the C=N bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the nitrogen atom might be slightly diminished due to the inductive effect of the trifluoromethyl group.
The dual reactivity of the oxime motif allows for diverse synthetic applications. By choosing appropriate reaction partners and conditions, either the nucleophilic or electrophilic nature of the oxime can be exploited to construct complex molecules. acs.org
Reductive Transformations: Formation of α-Trifluoromethyl-β-amino Alcohols
The reduction of this compound is a valuable transformation for the synthesis of α-trifluoromethyl-β-amino alcohols. These products are important building blocks in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group.
The reduction of the oxime functionality can be achieved using various reducing agents. A common approach involves the use of hydride reagents. The resulting α-trifluoromethyl aldehydes from related reactions can be readily reduced in situ with sodium borohydride (B1222165) (NaBH4) to afford β-trifluoromethyl alcohols in high yield and enantioselectivity. nih.gov This suggests that a similar two-step process of reduction of the oxime to an imine followed by further reduction, or a direct reduction of the oxime, could yield the desired amino alcohol.
Photoredox catalysis offers a modern and powerful strategy for such transformations. For instance, visible light-induced radical umpolung chemistry has been utilized to synthesize trifluoromethylated unnatural α-amino acid and amine derivatives. This method involves the single-electron-transfer reduction of imines, which can be generated from oximes, to create a nitrogen-centered radical that ultimately leads to the reductive trifluoromethylation product. rsc.org
Furthermore, the reductive rearrangement of oximes to secondary amines can be catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) with hydrosilanes as the reducing agents. rsc.org This type of reaction could potentially be adapted for the synthesis of α-trifluoromethyl-β-amino alcohols from this compound.
The general strategy for the formation of α-trifluoromethyl-β-amino alcohols from the title compound would involve the reduction of both the C=N double bond and the ketone precursor's carbonyl group (conceptually, as the oxime is derived from a ketone).
Rearrangement Reactions in Trifluoromethylated Oxime Systems (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic and powerful reaction in organic chemistry that transforms oximes into amides. wikipedia.orgnumberanalytics.com In the context of this compound, this rearrangement would lead to the formation of a trifluoromethylated amide, a valuable synthetic intermediate.
The traditional Beckmann rearrangement is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or trifluoroacetic acid (TFA). wikipedia.orgunive.it The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.comnumberanalytics.com
The stereochemistry of the oxime is crucial for the regioselectivity of the Beckmann rearrangement. The group that migrates is the one positioned anti to the hydroxyl group. For ketoximes like this compound, two geometric isomers (E and Z) are possible, which would lead to two different amide products upon rearrangement. The presence of the bulky trifluoromethyl group would likely favor the formation of one isomer, influencing the migratory aptitude of the p-tolyl versus the trifluoromethyl group.
Recent advancements have introduced milder conditions for the Beckmann rearrangement. For example, photocatalyzed triplet sensitization using visible light can be used for the photoisomerization of oximes, which can then undergo a one-pot Beckmann rearrangement with altered regioselectivity. nih.gov This method allows for the migration of alkyl groups over aryl groups, which is contrary to the typical migratory aptitude.
The electron-withdrawing nature of the trifluoromethyl group in this compound would likely influence the rate and outcome of the Beckmann rearrangement. The stability of the potential nitrilium ion intermediates would be a key factor in determining the reaction pathway.
Applications of 2,2,2 Trifluoro 1 P Tolyl Ethanone Oxime in Complex Molecular Synthesis
As a Precursor for Reactive Intermediates: Aryl Trifluoromethylcarbenes in Chemical Labeling
One of the significant applications of trifluoromethyl ketone oximes, such as 2,2,2-trifluoro-1-(p-tolyl)ethanone oxime, is their role as precursors to aryl trifluoromethyl diazirines. These diazirines are bench-stable sources of highly reactive aryl trifluoromethylcarbenes, which are instrumental in photoaffinity labeling. researchgate.net Photoaffinity labeling is a powerful technique used to identify and map the interactions of ligands with their biological targets, such as proteins and receptors. researchgate.net
The synthesis of aryl trifluoromethyl diazirines typically begins with the corresponding aryl trifluoromethyl ketone, which is first converted to its tosyl oxime derivative. researchgate.net This oxime is then treated with ammonia (B1221849) to form the diaziridine, which is subsequently oxidized to the desired aryl trifluoromethyl diazirine. researchgate.net Upon photolysis with UV light, these diazirines extrude nitrogen gas to generate the short-lived, highly reactive carbene intermediate. researchgate.net
These carbenes are effective for high-resolution proximity labeling because they can readily insert into various chemical bonds, including the heteroatom-H bonds found in amino acid residues of proteins. researchgate.net This reactivity allows researchers to create a "snapshot" of the local protein environment of a specific target, providing valuable insights into molecular interactions. researchgate.nettandfonline.com The trifluoromethyl group is particularly advantageous in this context as it can serve as a useful tag for analysis, for example, by ¹⁹F NMR spectroscopy.
| Precursor Class | Intermediate | Application | Ref. |
| Aryl Trifluoromethyl Ketone Oxime | Aryl Trifluoromethyl Diazirine | Precursor for Carbene Generation | researchgate.net |
| Aryl Trifluoromethyl Diazirine | Aryl Trifluoromethylcarbene | Photoaffinity Labeling | researchgate.netresearchgate.net |
| Aryl(trifluoromethyl) Diazo Compounds | Aryl Trifluoromethylcarbene | High-Resolution Protein Labeling | researchgate.net |
Building Block for Trifluoromethylated Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. nih.govresearchgate.net The incorporation of a trifluoromethyl group into these scaffolds is a proven strategy for enhancing biological activity. tandfonline.comnih.gov this compound and related structures are valuable building blocks for accessing these important molecular frameworks.
Synthesis of Trifluoromethylated Oxadiazoles via [3+2] Cycloaddition
While direct use of this compound is not explicitly detailed in the provided research, a closely related precursor, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, demonstrates a powerful strategy for synthesizing trifluoromethylated heterocycles. This compound serves as a stable, easy-to-handle precursor to trifluoroacetonitrile (B1584977) (CF3CN). google.com Under mild basic conditions, the oxime readily eliminates trifluoroacetonitrile, which can be used in situ for subsequent reactions. google.com
Trifluoroacetonitrile is a valuable C2 synthon that can participate in [3+2] cycloaddition reactions with nitrile oxides (generated in situ from other oximes) to form trifluoromethyl-substituted 1,2,4-oxadiazoles. google.com This methodology provides a facile and scalable route to these important heterocyclic systems, which are of significant interest in medicinal chemistry. google.com The general applicability of this method highlights the potential of trifluoromethylated oximes as precursors for building complex fluorinated molecules.
| Reagent | Intermediate Generated | Reaction Type | Product Class | Ref. |
| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Trifluoroacetonitrile (CF3CN) | [3+2] Cycloaddition | Trifluoromethylated Oxadiazoles | google.com |
Contributions to Fluorinated Building Block Chemistry for Diverse Molecular Architectures
The title compound is part of a broader class of trifluoromethylated building blocks that are essential for modern chemical synthesis. The trifluoromethyl group is a key pharmacophore that can dramatically alter the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and acidity. nih.gov For these reasons, the development of reagents and synthetic methods to introduce the CF3 group is a major focus of research. researchgate.net
Trifluoromethyl ketones and their derivatives, like the corresponding oximes, are versatile synthons. For instance, trifluoromethyl ketones are known precursors to potent inhibitors of enzymes such as esterases, making them valuable in pharmaceutical research. nih.gov Furthermore, trifluoromethylnitrones, which are structurally related to ketoximes, are valuable precursors for the synthesis of a wide array of medicinally important trifluoromethylated heterocycles, including isoxazolidines and β-lactams. tandfonline.com The utility of these related compounds underscores the potential of this compound as a foundational element for creating diverse and complex fluorinated molecules for various applications. tandfonline.com
Utility in the Synthesis of Intermediates for Agricultural and Pharmaceutical Research
The presence of fluorine is a defining feature of many modern agrochemicals and pharmaceuticals, with estimates suggesting that around 20-30% of such products contain this element. nih.gov The trifluoromethyl group, in particular, is found in numerous successful products, including herbicides, insecticides, and a wide range of therapeutic drugs. beilstein-journals.orgnih.gov For example, the trifluoromethylpyridine (TFMP) moiety is a key component in a variety of commercial pesticides. researchgate.netnih.gov
The structural components of this compound—the trifluoromethyl group, the aromatic tolyl group, and the oxime functionality—are all relevant to the design of bioactive molecules. Oximes themselves are recognized as an important class in medicinal chemistry, with several FDA-approved drugs featuring this functional group. The CF3 group enhances metabolic stability and target binding, while the aromatic ring provides a scaffold that can be further functionalized. researchgate.net Therefore, this compound represents a valuable intermediate for the synthesis of new chemical entities with potential applications in both agricultural and pharmaceutical research and development. nih.gov
| Structural Feature | Relevance in Drug/Agrochemical Design |
| Trifluoromethyl (CF3) Group | Enhances metabolic stability, lipophilicity, and binding affinity. researchgate.netbeilstein-journals.org |
| Aromatic (p-tolyl) Ring | Provides a core scaffold for molecular elaboration. |
| Oxime Functional Group | Recognized pharmacophore found in FDA-approved drugs and a versatile synthetic handle. |
Mechanistic Investigations of Reactions Involving 2,2,2 Trifluoro 1 P Tolyl Ethanone Oxime
Elucidation of Reaction Mechanisms in Oxime Formation Processes (e.g., Nucleophilic Addition)
The formation of 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime from its corresponding ketone, 2,2,2-Trifluoro-1-(p-tolyl)ethanone, proceeds through a nucleophilic addition mechanism. This reaction is a classic example of the condensation of a carbonyl compound with a hydroxylamine (B1172632) derivative.
The generally accepted mechanism for oxime formation involves the following key steps:
Protonation of the Carbonyl Oxygen: In acidic conditions, the oxygen atom of the carbonyl group is protonated, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Hydroxylamine: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the C=N double bond of the oxime.
The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group in 2,2,2-Trifluoro-1-(p-tolyl)ethanone significantly influences the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is due to the inductive effect of the fluorine atoms. However, the steric bulk of the CF3 group can also play a role in the reaction kinetics. researchgate.net The reaction is typically carried out by treating the ketone with hydroxylammonium chloride in the presence of a base like pyridine. wikipedia.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Protonation of Carbonyl Oxygen | Protonated Ketone |
| 2 | Nucleophilic Attack | Tetrahedral Intermediate |
| 3 | Proton Transfer | Carbinolamine |
| 4 | Dehydration | Oxime |
Pathways of O-Derivatization and Subsequent Transformations (e.g., Diazirine Formation)
The oxygen atom of the oxime hydroxyl group in this compound is nucleophilic and can be derivatized. A common derivatization is tosylation or mesylation, which converts the hydroxyl group into a better leaving group. wikipedia.org This activation is a key step in several subsequent transformations, including the formation of diazirines.
The synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) derivatives often starts from a phenyl trifluoromethyl ketone. nih.gov The ketone is first converted to its tosyl oxime. nih.gov The mechanism for the transformation of the tosyl oxime into a diaziridine involves the attack of ammonia (B1221849). researchgate.net This is proposed to proceed through a gem-diamine intermediate, followed by the elimination of the tosyl group and a proton to form the diaziridine ring. researchgate.net The resulting diaziridine can then be oxidized to the corresponding 3H-diazirine. wikipedia.orgnih.gov One-pot syntheses have been developed that proceed from the tosyl oxime without the need to isolate the diaziridine intermediate. researchgate.net
Oximation: Ketone reacts with hydroxylamine.
O-Sulfonylation: The resulting oxime is treated with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonyl oxime.
Diaziridine Formation: The sulfonyl oxime reacts with ammonia. nih.gov
Oxidation: The diaziridine is oxidized to the diazirine. nih.gov
Diazirines are valuable reagents in organic synthesis, particularly as precursors to carbenes upon photolysis, which can then undergo various insertion reactions. wikipedia.org
Radical Chain Mechanisms in Trifluoromethylation Reactions
This compound and related trifluoromethyl oximes can be involved in radical trifluoromethylation reactions. While the oxime itself is not the direct source of the trifluoromethyl radical, its derivatives or the synthetic precursors used in its formation can be.
For instance, trifluoromethylation reactions often utilize reagents that can generate a trifluoromethyl radical (•CF3). These radicals can then participate in chain reactions. A general radical chain mechanism involves:
Initiation: Generation of the •CF3 radical from a suitable precursor, often through a single-electron transfer (SET) process involving a transition metal catalyst or photoredox catalysis. cas.cn
Propagation:
The •CF3 radical adds to a substrate, such as an alkene or an aromatic ring, to form a new radical intermediate.
This intermediate then reacts further, for example, by abstracting an atom or undergoing cyclization, to generate a new radical that can continue the chain.
Termination: Combination of two radical species to form a stable, non-radical product.
In the context of reactions related to trifluoromethyl ketones, studies have shown that the generation of a trifluoromethyl anion (CF3-) from sources like fluoroform can be challenging due to its decomposition. researchgate.netbeilstein-journals.org However, once formed, this anion can act as a nucleophile. In other systems, electrophilic trifluoromethylating reagents are used, and their reaction with a reductant can initiate a radical process. cas.cn For example, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with copper can generate the •CF3 radical. cas.cn
Role of Transition Metal Catalysis in Oxime Transformations (e.g., Copper-Catalyzed Cyclizations)
Transition metals, particularly copper, play a significant role in catalyzing transformations of oximes and their derivatives. nih.govrsc.org These catalytic systems can enable a variety of reactions, including cyclizations and cross-coupling reactions.
A notable example is the copper-catalyzed ring-opening trifluoromethylation of cycloalkanone oximes. nih.gov This reaction proceeds under mild conditions and involves the cleavage of N-O and C(sp2)-C(sp3) bonds, followed by the formation of a C(sp3)-CF3 bond. nih.gov The proposed mechanism involves a radical pathway where a Cu(II)-CF3 complex transfers a trifluoromethyl group to an alkyl radical. nih.gov
In other copper-catalyzed reactions involving trifluoromethyl groups, the mechanism often involves a single-electron transfer (SET) process. For example, copper can mediate the trifluoromethylation of benzyl (B1604629) bromides with an electrophilic CF3 reagent by generating a reactive [CuCF3] species in situ. beilstein-journals.org Copper-catalyzed trifluoromethylation-initiated radical 1,2-aryl migrations in α,α-diaryl allylic alcohols have also been reported. nih.gov These reactions highlight the versatility of copper catalysis in promoting transformations involving the trifluoromethyl group, often through radical intermediates. rsc.orgbeilstein-journals.org The combination of transition metal catalysis with other catalytic modes, such as aminocatalysis, has also been explored to achieve highly enantioselective cascade transformations. nih.gov
| Catalyst System | Transformation | Proposed Mechanistic Feature | Reference |
|---|---|---|---|
| Copper/Zn(CF3)2 | Ring-opening trifluoromethylation of cycloalkanone oximes | Radical mechanism with CF3 transfer from Cu(II)-CF3 to an alkyl radical | nih.gov |
| Copper | Trifluoromethylation of benzyl bromides | In situ generation of [CuCF3] | beilstein-journals.org |
| Copper | Trifluoromethylation-initiated radical 1,2-aryl migration | Radical cascade | nih.gov |
| Heterogeneous Pd/chiral amine | Asymmetric cascade Michael/carbocyclization | Combined heterogeneous transition metal and amine catalysis | nih.gov |
Spectroscopic and Computational Approaches to Mechanistic Understanding (e.g., DFT Studies on Related Systems)
To gain a deeper understanding of the reaction mechanisms involving trifluoromethylated oximes and related compounds, spectroscopic and computational methods are invaluable.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly 19F NMR, are crucial for monitoring the progress of reactions involving fluorinated compounds and for identifying intermediates and products. beilstein-journals.org For instance, 19F NMR can be used to observe the formation and consumption of species like CuCF3. cas.cn Raman and NMR spectroscopy have been used to infer the structure of intermediates in the Beckmann rearrangement of related oximes. researchgate.net
Computational approaches , especially Density Functional Theory (DFT), have become powerful tools for elucidating reaction pathways, calculating activation energies, and explaining observed selectivities. rsc.org DFT studies have been employed to investigate the mechanism of various reactions, including:
The phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones, where different pathways were compared to understand chemoselectivity. rsc.org
The Cl-initiated oxidation mechanism of trifluoromethyl methyl ether, where the energy profile for different reaction channels was constructed. austinpublishinggroup.com
The mechanism of transition metal-free 1,2-additions of polyfluorophenylboronates to carbonyl compounds, where calculations supported the critical role of ortho-fluorine substituents and the counterion. nih.gov
While direct DFT studies on this compound might be specific, the principles and findings from studies on related systems provide significant insights into its reactivity and the mechanisms of its transformations.
Spectroscopic Characterization Techniques for 2,2,2 Trifluoro 1 P Tolyl Ethanone Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime, which contains ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is particularly revealing.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and provides clues about their neighboring atoms. In this compound, one would expect to see distinct signals for the hydroxyl (-OH) proton of the oxime, the aromatic protons on the p-tolyl group, and the methyl (-CH₃) protons.
The chemical shift (δ) of the hydroxyl proton is often broad and can appear over a wide range, typically downfield. The aromatic protons of the p-tolyl ring generally appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons would present as a singlet further upfield.
In related derivatives, such as aminofluorinated ketones, the proton environments are altered. For instance, in ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate, the aromatic protons show more complex splitting patterns due to the varied electronic environments. sigmaaldrich.com
Table 1: Representative ¹H NMR Spectral Data for a Derivative of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
| Compound | Proton Type | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
| ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate sigmaaldrich.com | Aromatic | 7.95 | d, J = 8.1 |
| Aromatic | 7.50 | d, J = 8.3 | |
| Aromatic | 7.42 | s | |
| Ethyl (CH₂) | 4.34 | q, J = 7.0 | |
| Methyl (tolyl) | 2.36 | s | |
| Ethyl (CH₃) | 1.37 | t, J = 7.1 |
Data recorded in CDCl₃ at 400 MHz.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, providing a count of the non-equivalent carbons. For this compound, signals are expected for the trifluoromethyl carbon (-CF₃), the imine carbon (C=N), the carbons of the aromatic ring, and the methyl carbon.
The CF₃ carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. The imine carbon appears in the downfield region, typical for sp²-hybridized carbons bonded to an electronegative nitrogen atom. The aromatic carbons show a pattern of signals consistent with the substituted ring.
In derivatives, the introduction of other functional groups leads to predictable changes in the ¹³C NMR spectrum. sigmaaldrich.com For example, the presence of an ester group introduces a carbonyl carbon signal at the far downfield end of the spectrum. sigmaaldrich.com
Table 2: Representative ¹³C NMR Spectral Data for a Derivative of 2,2,2-Trifluoro-1-(p-tolyl)ethanone
| Compound | Carbon Type | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate sigmaaldrich.com | Carbonyl (ester) | 166.1 | - |
| Carbonyl (ketone) | 167.1 | d, J(C-F) = 21.4 | |
| Aromatic/Alkene | 140.8, 140.0, 131.3, 131.0, 129.7, 126.9, 119.3 | Various C-F couplings observed | |
| Fluoro-substituted Carbon | 92.0 | d, J(C-F) = 189.1 | |
| Ethyl (CH₂) | 61.1 | - | |
| Methyl (tolyl) | 21.4 | - | |
| Ethyl (CH₃) | 14.5 | - |
Data recorded in CDCl₃ at 101 MHz.
¹⁹F NMR for Fluorine Chemical Environment and Mechanistic Studies
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds. chemsrc.com It provides direct information on the electronic environment of the fluorine atoms. In this compound, the three fluorine atoms of the CF₃ group are equivalent and would be expected to produce a single signal.
In more complex derivatives where fluorine is introduced elsewhere in the molecule, ¹⁹F NMR is critical for confirming its position. For example, in compounds like ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate, the single fluorine atom gives a distinct signal with coupling to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling). sigmaaldrich.com This coupling information is invaluable for confirming the connectivity around the fluorine atom and for mechanistic studies of fluorination reactions. sigmaaldrich.com
Table 3: Representative ¹⁹F NMR Spectral Data for a Derivative
| Compound | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate sigmaaldrich.com | -173.75 | dd, J(H-F) = 49.3, J(C-F) = 6.3 |
Data recorded in CDCl₃ at 377 MHz.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For derivatives of this compound, HRMS data confirms the successful incorporation of atoms during a chemical reaction by matching the experimentally found mass to the calculated mass for the expected product. sigmaaldrich.com
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Oximes undergo characteristic fragmentation reactions, including the McLafferty rearrangement, which can provide insight into the structure of the molecule. wikipedia.org The analysis of these fragments helps to piece together the original molecular structure. For example, in the mass spectrum of a related aminoketone derivative, prominent fragments corresponding to the tolyl-ketone moiety and other structural components are observed. sigmaaldrich.com
Table 4: Representative HRMS and EI-MS Fragmentation Data for a Derivative
| Compound | Technique | Data Type | Value |
| ethyl 4-((1-fluoro-2-oxo-2-(p-tolyl)ethyl)amino)benzoate sigmaaldrich.com | HRMS (EI) | Calculated Mass [M]⁺ | 315.1265 |
| Found Mass [M]⁺ | 315.1262 | ||
| EI-MS | Fragment m/z (relative intensity) | 315 (M⁺, 11), 192 (26), 164 (21), 149 (51), 123 (100), 91 (27), 77 (34) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency.
For this compound, the IR spectrum would be expected to show several key absorption bands. The O-H stretch of the oxime group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C=N (imine) stretch is expected in the 1620-1680 cm⁻¹ region. Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group would be prominent, usually found in the 1000-1400 cm⁻¹ range. Additionally, absorptions for aromatic C-H and C=C bonds from the p-tolyl group would be present.
Table 5: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Oxime Hydroxyl | O-H stretch | 3100 - 3500 (broad) |
| Imine | C=N stretch | 1620 - 1680 |
| Trifluoromethyl | C-F stretch | 1000 - 1400 (strong, multiple bands) |
| Aromatic Ring | C-H stretch | ~3000 - 3100 |
| C=C stretch | ~1450 - 1600 | |
| Methyl | C-H stretch | ~2850 - 2960 |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available in the searched databases, this technique would be the ultimate tool for its solid-state characterization. An X-ray diffraction experiment on a suitable single crystal would unambiguously determine its molecular geometry. This would include resolving the stereochemistry (E/Z isomerism) about the C=N double bond, which can be challenging to assign definitively by other means. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which govern the packing of the molecules in the solid state. Such structural details are crucial for understanding the physical properties of the compound and its potential interactions with other molecules.
Future Research Directions and Synthetic Opportunities
Development of Novel and Sustainable Synthetic Routes for Trifluoromethylated Oximes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2,2,2-Trifluoro-1-(p-tolyl)ethanone oxime, future research will likely focus on novel and sustainable routes for its synthesis, as well as for its precursor, 2,2,2-Trifluoro-1-(p-tolyl)ethanone.
Conventional synthesis of oximes involves the condensation of a ketone with hydroxylamine (B1172632), often in the presence of a base or in a weakly acidic medium. organic-chemistry.org While effective, traditional methods may use hazardous solvents and produce waste. Greener alternatives, such as the use of mineral water as a solvent, have been reported for the synthesis of aryl oximes and could be explored for trifluoromethylated analogues. sigmaaldrich.com Mechanochemical methods, which reduce or eliminate the need for solvents, have also proven effective for ketoxime synthesis and present a sustainable avenue for exploration. organic-chemistry.org
Table 1: Potential Sustainable Synthetic Routes for Trifluoromethylated Aryl Ketoximes
| Synthetic Approach | Key Features & Potential Advantages | Relevant Research Insights |
| Mechanochemical Synthesis | Solvent-free or low-solvent conditions, reduced waste, potential for high yields. | Grinding a ketone with hydroxylamine hydrochloride and a solid base like sodium hydroxide (B78521) can produce ketoximes efficiently. organic-chemistry.org |
| Aqueous Synthesis | Use of water or mineral water as a green solvent, potentially milder reaction conditions. | Aryl aldehydes have been converted to oximes in high yield at room temperature using mineral water. sigmaaldrich.com |
| Three-Component Reactions | Convergent synthesis from simple starting materials, potentially increasing atom economy. | α-Trifluoromethylated ethanone (B97240) oximes have been synthesized from aryl-substituted ethylenes, tert-butyl nitrite (B80452), and the Langlois reagent under transition-metal-free conditions. wikipedia.org |
| Electrochemical Synthesis | Avoids the use of chemical oxidants, can be highly selective and scalable. | Electrochemical methods have been developed for the synthesis of CF3-functionalized heterocycles from alkenyl oximes. rsc.org |
Exploration of New Reactivity Modes and Catalytic Applications of the Compound
The oxime functionality in this compound is a gateway to a wide array of chemical transformations. Future research is expected to uncover new reactivity patterns and catalytic applications for this compound and its derivatives.
One of the most well-known reactions of ketoximes is the Beckmann rearrangement , which converts the oxime into an amide under acidic conditions. masterorganicchemistry.comnumberanalytics.comnih.gov This reaction could be used to synthesize N-(p-tolyl)trifluoroacetamide, a potentially valuable building block. The rearrangement can be promoted by a variety of reagents, including strong acids and Lewis acids. nih.govclockss.org
The N-O bond of the oxime is relatively weak and can be cleaved to generate highly reactive iminyl radicals . This can be achieved through transition metal catalysis or photoredox catalysis, often using oxime esters or ethers as precursors. rsc.orgcapes.gov.br These iminyl radicals can participate in a variety of bond-forming reactions, including the synthesis of nitrogen-containing heterocycles such as pyrroles and phenanthridines. nih.gov The trifluoromethyl group may influence the stability and reactivity of the resulting iminyl radical, opening up unique synthetic possibilities.
Furthermore, trifluoromethylated oximes are valuable precursors for the synthesis of various nitrogen-containing heterocycles . For example, they can be used to synthesize trifluoromethylated aziridines, which are of interest for their biological activity. nih.gov There is also potential for the development of photocatalytic methods for the synthesis of trifluoromethylated ketones and other derivatives from oximes. organic-chemistry.org
Table 2: Potential Catalytic Applications of this compound
| Reaction Type | Potential Products | Mechanistic Insights & Future Directions |
| Beckmann Rearrangement | N-(p-tolyl)trifluoroacetamide | Can be catalyzed by various acids; exploring milder, more selective catalysts is a key research area. nih.govclockss.org |
| Iminyl Radical Formation | Nitrogen-containing heterocycles (e.g., pyrroles, pyridines) | N-O bond cleavage via photoredox or transition metal catalysis; the influence of the CF3 group on radical reactivity warrants investigation. rsc.orgnih.gov |
| Cyclization Reactions | Isoxazolines, oxadiazoles, etc. | The oxime can act as a nucleophile or electrophile in cyclization reactions to form various five-membered heterocycles. nih.govresearchgate.net |
| Photoredox Catalysis | Trifluoromethylated ketones, amino alcohols | The oxime or its derivatives could be engaged in photoredox cycles for various transformations, including C-H functionalization and cross-coupling reactions. rsc.orgchinesechemsoc.org |
Asymmetric Synthesis and Enantioselective Transformations Involving this compound
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Developing asymmetric transformations involving this compound to produce enantiomerically enriched compounds is a significant future research direction.
A key target would be the enantioselective reduction of the oxime to produce the corresponding chiral primary amine, 1-(p-tolyl)-2,2,2-trifluoroethanamine. While the direct asymmetric reduction of oximes is challenging, strategies involving the reduction of related trifluoromethyl ketimines have been successful. clockss.org These methods often employ chiral catalysts, such as those based on rhodium or iridium, or chiral phosphoric acids. clockss.orgnih.gov Future work could focus on developing catalysts that can directly reduce the oxime with high enantioselectivity or on efficient one-pot procedures that involve in-situ conversion of the oxime to an imine followed by asymmetric reduction. Chemoenzymatic methods, combining a lipase (B570770) for dynamic kinetic resolution with a metal catalyst for hydrogenation, have also shown promise for the synthesis of optically active α-trifluoromethylated amines from ketoximes. mst.edu
Another avenue for asymmetric synthesis is the use of the oxime moiety as a directing group in catalytic C-H functionalization reactions. Chiral catalysts could differentiate between the two enantiotopic C-H bonds of a prochiral substrate, leading to the formation of a new stereocenter.
Furthermore, the generation of chiral α-trifluoromethyl ketones via nickel-catalyzed reductive cross-coupling presents an indirect route to chiral derivatives. nih.gov The resulting enantioenriched ketone could then be converted to the chiral oxime.
Table 3: Potential Asymmetric Transformations
| Transformation | Chiral Product | Potential Catalytic System | Key Challenges & Research Focus |
| Enantioselective Reduction | Chiral 1-(p-tolyl)-2,2,2-trifluoroethanamine | Chiral transition metal complexes (e.g., Rh, Ir), chiral phosphoric acids, or chemoenzymatic systems. mst.educlockss.orgnih.gov | Achieving high enantioselectivity in the direct reduction of the oxime; controlling the E/Z isomerization of the oxime. |
| Asymmetric Cross-Aldol Reaction | Chiral α-trifluoromethyl tertiary alcohols | Organocatalysts such as Takemoto-type thiourea (B124793) catalysts could be explored for reactions with the precursor ketone. uc.pt | Development of catalysts that work efficiently with trifluoromethyl ketones and their corresponding oximes. |
| Asymmetric Isomerization | Chiral trifluoromethylated amines | Chiral organic catalysts, such as cinchona alkaloids, have been used for the isomerization of trifluoromethyl imines. wikipedia.org | Adapting these methods for the isomerization of the corresponding oxime or its derivatives. |
Integration into Flow Chemistry and Scalable Processes for Trifluoromethylated Compounds
The transition from laboratory-scale synthesis to industrial production requires robust, safe, and scalable processes. Flow chemistry offers significant advantages in this regard, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automated, continuous production. thieme-connect.deelsevierpure.com
Future research should explore the integration of the synthesis of this compound and its derivatives into continuous flow systems . The synthesis of the precursor ketone, for example, could be achieved in a flow reactor, potentially coupling multiple steps in a sequential manner. elsevierpure.com The subsequent oximation reaction could also be adapted to a flow process.
Flow chemistry is particularly well-suited for photocatalytic reactions , as the high surface-area-to-volume ratio of microreactors allows for efficient irradiation of the reaction mixture. Given the potential for photoredox-catalyzed reactions involving this oxime, flow chemistry could be a key enabling technology. nih.gov
The scalability of the synthesis is also a critical consideration. Reports on the scalable synthesis of related trifluoromethylated building blocks provide a foundation for developing large-scale processes for this compound. nih.gov The development of scalable processes is crucial for making this and other trifluoromethylated compounds readily available for applications in drug discovery and materials science.
Table 4: Potential for Flow Chemistry and Scalable Synthesis
| Process | Key Advantages of Flow Chemistry | Potential Implementation |
| Synthesis of Precursor Ketone | Improved safety for exothermic reactions, precise control over reaction parameters, potential for multi-step sequences. | ortho-lithiation and trifluoroacetylation have been performed in flow to synthesize trifluoromethyl ketones. elsevierpure.com |
| Oximation Reaction | Rapid mixing and heat exchange, potential for in-line purification. | Continuous flow electroselenocyclization of unsaturated oximes has been demonstrated. researchgate.net |
| Photocatalytic Transformations | Efficient light penetration, precise control of irradiation time, improved safety for radical reactions. | Coupling of photocatalytic trifluoromethylation with biocatalytic reduction has been achieved in continuous flow. nih.gov |
| Scalable Production | Amenable to automation and continuous manufacturing, smaller footprint compared to batch reactors. | Scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles has been reported. |
Q & A
Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-1-(p-tolyl)ethanone oxime, and how can its purity be verified?
The compound is typically synthesized via a two-step process:
Synthesis of the parent ketone : 2,2,2-Trifluoro-1-(p-tolyl)ethanone is prepared by Friedel-Crafts acylation of p-xylene with trifluoroacetic anhydride. Yields up to 88% are achieved, with ¹H NMR (CDCl₃: δ 8.01–7.94 (m, 2H), 7.34 (d, J = 8.1 Hz, 2H)) confirming regioselectivity at the para position .
Oxime formation : The ketone is reacted with hydroxylamine hydrochloride under basic conditions. Purity is verified via multinuclear NMR (¹H, ¹³C, ¹⁹F) and column chromatography. For example, ¹⁹F NMR shows a singlet at δ −71.18 ppm for the CF₃ group .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key characterization data includes:
- ¹H NMR : Distinct aromatic protons (δ 7.01–7.94 ppm) and methyl group (δ 2.46 ppm) .
- ¹³C NMR : Resonance for the trifluoromethyl carbon at δ 116.93 ppm (q, J = 291.4 Hz) .
- ¹⁹F NMR : Single peak at δ −71.18 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₉F₃NO: 216.0634) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of this compound in cycloaddition reactions?
The oxime’s electron-deficient trifluoromethyl group enhances reactivity in [3+2] cycloadditions. For example:
- Reaction with NaN₃ under acidic conditions yields trifluoromethylated triazoles (77% yield). DFT studies suggest the CF₃ group stabilizes transition states via electron-withdrawing effects, favoring regioselective C–N bond formation at the meta position .
- Key parameters : Acid strength (e.g., HCl vs. H₂SO₄) and solvent polarity significantly influence product distribution.
Q. How does this compound serve as a precursor for photoactive polymers in lithography?
The oxime’s ester derivatives (e.g., O-tosyl oxime) are functionalized into styrene monomers for reversible addition-fragmentation transfer (RAFT) polymerization. Example:
- OXE-P monomer : Synthesized by reacting the oxime with 3-methylbenzoyl chloride. Polymerization yields photoresist polymers (Mw = 8.3 kDa) with high sensitivity to UV/electron-beam radiation, enabling sub-100 nm lithographic patterning .
- Critical factors : Monomer purity (>97%), initiator-to-monomer ratio (1:100), and post-polymerization purification (GPC) ensure consistent performance.
Q. What are the challenges in crystallizing this compound derivatives, and how can SHELX software aid in structural resolution?
Crystallization challenges arise from the compound’s hydrophobic CF₃ group and flexible oxime moiety. Strategies include:
- Solvent screening : Mixed solvents (e.g., Et₂O/hexane) improve crystal growth .
- SHELX refinement : SHELXL handles twinning and high-resolution data, while SHELXD/SHELXE resolve phases for low-symmetry crystals. For example, SHELXPRO was used to refine a related oxime ester with R-factor < 5% .
Data Contradictions and Resolution
Q. Discrepancies in reported ¹³C NMR shifts for 2,2,2-trifluoro-1-(p-tolyl)ethanone derivatives: How to reconcile these?
Variations in ¹³C NMR data (e.g., δ 180.29 ppm for the carbonyl in vs. δ 174.2 ppm in ) may stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alter electronic environments.
- Temperature : Data acquired at 25°C vs. −20°C.
- Instrument calibration : 400 MHz vs. 500 MHz spectrometers.
Resolution : Always report experimental conditions and cross-validate with HRMS/IR .
Methodological Tables
Q. Table 1. Key NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| ¹H | 7.34 (d, J = 8.1) | 8.1 (aromatic H) | |
| ¹³C | 116.93 (q) | 291.4 (CF₃) | |
| ¹⁹F | −71.18 (s) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
